(4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS No.: 104773-40-2
Cat. No.: VC21281302
Molecular Formula: C15H18N2O6S
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104773-40-2 |
|---|---|
| Molecular Formula | C15H18N2O6S |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | (4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H18N2O6S/c1-10(19)24-14-6-13(8-18)16(7-14)15(20)23-9-11-2-4-12(5-3-11)17(21)22/h2-5,13-14,18H,6-9H2,1H3/t13-,14-/m0/s1 |
| Standard InChI Key | ISMJAKHUEXVPIA-KBPBESRZSA-N |
| Isomeric SMILES | CC(=O)S[C@H]1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CO |
| SMILES | CC(=O)SC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CO |
| Canonical SMILES | CC(=O)SC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CO |
Introduction
Chemical Structure and Properties
Molecular Composition and Identifiers
The compound (4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate has been cataloged with specific identifiers in chemical databases. It is registered with CAS number 104773-40-2, serving as its unique identifier in the Chemical Abstracts Service Registry.
The molecular formula of this compound is C15H18N2O6S, indicating its composition of 15 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom. Its molecular weight is calculated to be 354.4 g/mol. These fundamental parameters are essential for analytical chemistry procedures and for calculating appropriate quantities for reactions and experimental applications.
Table 1 presents the key chemical and physical properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 104773-40-2 |
| Molecular Formula | C15H18N2O6S |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | (4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
| Synonym | (2S,4S)-4-(Acetylthio)-2-(hydroxymethyl)-1-pyrrolidinecarboxylic acid (4-nitrophenyl)methyl ester |
| PubChem Compound ID | 10269534 |
| Last Modified | July 18, 2023 |
Structural Features and Representation
The structure of (4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate contains several distinctive features. The central pyrrolidine ring serves as the scaffold, with specific substituents attached at defined positions. The 2S position carries a hydroxymethyl group, while the 4S position bears an acetylsulfanyl group. The nitrogen of the pyrrolidine ring forms part of a carbamate functionality, with the carboxylate portion connected to a 4-nitrophenylmethyl group.
For precise chemical communication and database indexing, the compound can be represented using several structural notations as shown in Table 2:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C15H18N2O6S/c1-10(19)24-14-6-13(8-18)16(7-14)15(20)23-9-11-2-4-12(5-3-11)17(21)22/h2-5,13-14,18H,6-9H2,1H3/t13-,14-/m0/s1 |
| Standard InChIKey | ISMJAKHUEXVPIA-KBPBESRZSA-N |
| Isomeric SMILES | CC(=O)S[C@H]1CC@HCO |
| Canonical SMILES | CC(=O)SC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N+[O-])CO |
These standardized notations enable precise structural representation and facilitate comparison with other compounds in chemical databases, ensuring accurate identification for research purposes.
Stereochemistry and Structural Significance
The stereochemistry of (4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a defining characteristic. The compound possesses two stereogenic centers at positions 2 and 4 of the pyrrolidine ring, both with the S configuration. This specific three-dimensional arrangement distinguishes this compound from its potential diastereomers and enantiomers, which would exhibit different chemical and biological properties.
The importance of stereochemistry cannot be overstated in the context of bioactive molecules, as biological receptors and enzymes typically recognize and interact with compounds having specific three-dimensional structures. The S configuration at both centers suggests that this compound may have been designed or isolated for specific interactions with biological targets that recognize this particular stereochemical arrangement.
Physical Properties and Chemical Behavior
Based on its structure, (4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is likely to be a solid at room temperature, given its molecular weight and the presence of multiple functional groups capable of forming intermolecular interactions. The hydroxyl group, carbamate functionality, and nitro group all have the potential to participate in hydrogen bonding, which would influence its solubility properties.
The compound contains both polar groups (hydroxyl, carbamate, nitro) and less polar regions (the pyrrolidine ring and phenyl group), suggesting that it may have moderate solubility in polar organic solvents such as methanol, ethanol, or dimethyl sulfoxide, but limited solubility in water or highly nonpolar solvents.
The functional groups present in this molecule contribute to its chemical reactivity profile:
-
The hydroxyl group can participate in hydrogen bonding and can be derivatized to form ethers or esters
-
The acetylsulfanyl group represents a protected thiol that could be deprotected to reveal a reactive sulfhydryl group
-
The carbamate linkage provides structural rigidity but may be susceptible to hydrolysis under appropriate conditions
-
The nitro group on the phenyl ring impacts the electronic distribution in the aromatic system and could potentially be reduced to an amino group
These reactive functionalities make the compound potentially valuable for chemical transformations and modifications in synthetic applications.
Comparative Analysis with Related Compounds
To better understand the significance of (4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate, it is informative to compare it with structurally related compounds. Search result provides information about a similar compound that contains additional functional groups while maintaining the same core structure. Table 3 presents a comparative analysis:
| Feature | (4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate | (4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-[[(2-methyl-1-sulfamoylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate |
|---|---|---|
| Molecular Formula | C15H18N2O6S | C20H28N4O9S2 |
| Molecular Weight | 354.4 g/mol | 532.6 g/mol |
| 2-Position Substituent | Hydroxymethyl | [(2-methyl-1-sulfamoylpropan-2-yl)oxycarbonylamino]methyl |
| 4-Position Substituent | Acetylsulfanyl | Acetylsulfanyl |
| PubChem ID | 10269534 | 87562876 |
| Modification Date | July 18, 2023 | April 5, 2025 |
This comparison highlights that the compound of interest likely serves as a structural building block or intermediate in the synthesis of more complex molecules. The retention of the acetylsulfanyl group at position 4 in both compounds suggests the importance of this functional group, potentially for biological activity or synthetic utility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume